N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
Description
N-(1,3-Thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a heterocyclic compound featuring a 4,5-dihydronaphtho[1,2-b]thiophene core fused with a thiazole moiety via a carboxamide linkage. The dihydronaphthothiophene scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets, while the thiazole ring contributes to electronic and steric properties that modulate bioactivity .
Properties
Molecular Formula |
C16H12N2OS2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS2/c19-15(18-16-17-7-8-20-16)13-9-11-6-5-10-3-1-2-4-12(10)14(11)21-13/h1-4,7-9H,5-6H2,(H,17,18,19) |
InChI Key |
GKSFTHXJXZLCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Fusion with Naphthothiophene: The thiazole ring is then fused with a naphthothiophene moiety through a series of cyclization reactions.
Carboxamide Formation:
Chemical Reactions Analysis
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, synthesis, and applications.
Structural and Molecular Comparisons
Key Observations:
- Core Modifications : The target compound’s dihydronaphthothiophene core is shared with the 4-chlorophenyl analog and the Schiff base sensor LB2 . Replacing the thiophene with a thiadiazole (as in compound 3a) reduces planarity but enhances sulfur-rich interactions .
- Substituent Effects: The 1,3-thiazol-2-yl group in the target compound may improve solubility and binding affinity compared to the 4-chlorophenyl group in its analog .
- Molecular Weight : The target compound’s molecular weight is expected to fall between 339–380 g/mol, similar to its analogs, suggesting comparable pharmacokinetic profiles.
Biological Activity
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various methods involving thiazole and naphtho[1,2-b]thiophene derivatives. The structural features include a thiazole ring which is known for its role in enhancing biological activity due to its ability to participate in various interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits notable anticancer activity . For instance:
- In vitro Studies : MTT assays have shown that this compound displays significant antiproliferative effects against several cancer cell lines including MCF-7 and MDA-MB-468. These studies revealed that the compound inhibits cell proliferation effectively, suggesting its potential as an anticancer agent .
- Mechanism of Action : Molecular docking simulations indicate that the compound binds to the active sites of critical enzymes such as topoisomerase I (TOPO I), which is essential for DNA replication and transcription. This interaction may disrupt the cancer cell cycle and lead to apoptosis .
Other Pharmacological Effects
In addition to its anticancer properties, preliminary investigations suggest other potential biological activities:
- Antimicrobial Activity : Some derivatives of thiazole compounds have shown promising antibacterial and antifungal properties. These activities are attributed to their ability to interfere with microbial cell wall synthesis .
Case Studies
A recent study published in the Arabian Journal of Chemistry evaluated a series of compounds related to this compound. The research focused on their antiproliferative effects across various cancer cell lines and included comprehensive molecular modeling studies to elucidate their mechanisms of action. Notably, compounds 18 and 20 from this series exhibited the highest cytotoxicity against breast cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 18 | MCF-7 | 12.5 | TOPO I inhibition |
| 20 | MDA-MB-468 | 10.0 | TOPO I inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
